1-丁基-3-甲基吡啶六氟磷酸盐

描述

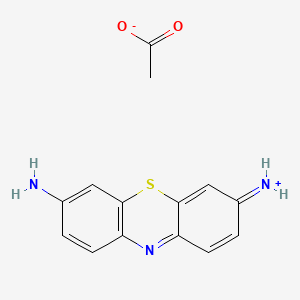

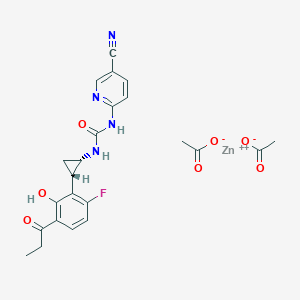

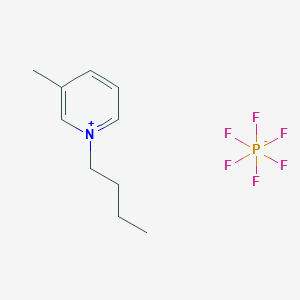

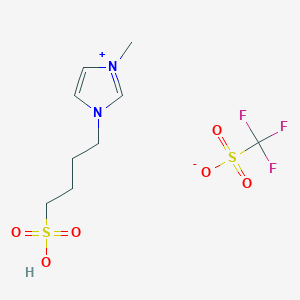

1-Butyl-3-methylpyridinium hexafluorophosphate is a chemical compound with the molecular formula C10H16F6NP . It is also known by other names such as 1-Butyl-3-methylpyridiniumhexafluorophosphat in German and Hexafluorophosphate de 1-butyl-3-méthylpyridinium in French .

Synthesis Analysis

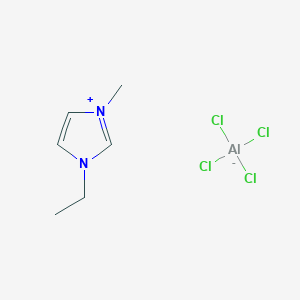

The synthesis of 1-Butyl-3-methylpyridinium hexafluorophosphate can be achieved in two steps. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane. The second step involves a metathesis reaction with potassium hexafluorophosphate .Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylpyridinium hexafluorophosphate has been studied using high-resolution Rutherford backscattering spectroscopy (HRBS) at room temperature .Chemical Reactions Analysis

1-Butyl-3-methylpyridinium hexafluorophosphate is used as an efficient reaction medium for various synthetic and catalytic transformations . It is known to be involved in the denitration of the primary O−NO2 group, forming a C=O bond and releasing NO2 gas .Physical And Chemical Properties Analysis

1-Butyl-3-methylpyridinium hexafluorophosphate is a viscous, colorless, hydrophobic ionic liquid . It does not dissolve in diethyl ether or water . It has a density of 1.38 g/mL at 20 °C and a refractive index of 1.411 .科学研究应用

Microemulsions and Microstructures

IL microemulsions—dispersions of ILs in water—have gained interest. Ultraviolet-visible and fluorescence spectroscopies reveal the polarity of microdomains within these microemulsions. Such studies aid in understanding the microstructures and transitions of aqueous IL microemulsions .

Flame Retardant in Lithium-Ion Batteries

1-Butyl-3-methylpyridinium hexafluorophosphate has been explored as a flame retardant in the electrolyte of lithium-ion batteries. Its presence enhances safety by reducing the risk of thermal runaway and fire propagation .

Structural Analysis and Conformational Changes

Crystallographic studies have elucidated the structural details of this compound. Notably, it exists in different polymorphic forms. X-ray diffraction and Raman spectroscopy reveal conformational changes associated with temperature variations .

Dielectric Properties in Polymer Blends

Researchers have investigated the influence of 1-Butyl-3-methylpyridinium hexafluorophosphate on the dielectric properties of polymer blends. Specifically, its interaction with poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) has been studied .

Biodesulfurization Technology Enhancement

In the realm of fuel desulfurization, biodesulfurization (BDS) using microorganisms selectively removes sulfur atoms from organosulfur compounds. Enzymes in these bacteria oxidize sulfur and cleave carbon-sulfur bonds. Ionic liquids like 1-Butyl-3-methylpyridinium hexafluorophosphate play a role in BDS technology .

作用机制

Target of Action

It’s known to be an effective solvent for transition-metal-catalyzed reactions .

Mode of Action

The compound interacts with its targets primarily through its role as a solvent. It facilitates various synthetic and catalytic transformations

Biochemical Pathways

It’s known to be involved in reactions such as ring-closing metathesis of diene and enyne substrates .

Pharmacokinetics

Its hydrophobic nature and lack of vapor pressure suggest that it may have unique bioavailability characteristics .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylpyridinium hexafluorophosphate’s action are largely dependent on the specific reactions it’s involved in. For instance, in the case of the denitration of the primary O−NO 2 group, it results in the formation of a C=O bond and the release of NO 2 gas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-3-methylpyridinium hexafluorophosphate. It’s a hydrophobic and non-water-soluble ionic liquid , suggesting that its action may be influenced by the presence or absence of water. It’s known to very slowly decompose in the presence of water .

属性

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.F6P/c1-3-4-7-11-8-5-6-10(2)9-11;1-7(2,3,4,5)6/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZKQHMUEBPODI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049360 | |

| Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845835-03-2 | |

| Record name | 1-Butyl-3-methylpyridinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)